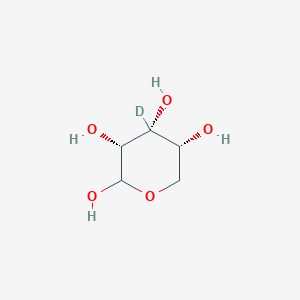

D-ribose-3-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, also known as (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.

BenchChem offers high-quality (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glycation et réduction du stress oxydatif

D-ribose-3-d a été utilisé dans des études pour examiner ses effets sur la glycation et le stress oxydatif, qui sont les principaux facteurs contributifs responsables du diabète et de ses complications secondaires . Dans une étude, la glycation induite par le D-ribose a été atténuée par l'extrait aqueux de graines de Nigella sativa .

Capacité antidiabétique

La capacité antidiabétique de this compound a été évaluée en utilisant la suppression des enzymes α-amylase et α-glucosidase . Le composé a montré un potentiel dans la prévention de la glycation, la réduction de la production de carbonyles et la modification des thiols .

Protection contre les dommages à l'ADN

This compound s'est avéré présenter une forte capacité de protection contre les dommages à l'ADN . Il a été observé que l'ajout de D-ribose et de lysine à pBR322 augmentait la rupture des brins d'ADN .

Traitement de l'insuffisance cardiaque congestive et du diabète

This compound a des applications cliniques potentielles dans l'insuffisance cardiaque congestive et le diabète, ainsi que leurs complications . Il a été suggéré que la supplémentation en D-ribose pourrait avoir des effets bénéfiques .

Récupération de l'ATP

Il a été rapporté que this compound avait des effets bénéfiques à long terme sur la récupération de l'ATP après une ischémie myocardique globale dans un modèle canin chronique .

Traitement de la maladie d'Alzheimer

This compound a été utilisé dans la recherche liée à la maladie d'Alzheimer

Mécanisme D'action

Target of Action

D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .

Mode of Action

This compound interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .

Biochemical Pathways

This compound affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . This compound is an essential component of the respiratory, skeletal, and nervous systems .

Pharmacokinetics

This compound is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . This compound supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and physical activity can affect the metabolism of this compound . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated this compound levels

Analyse Biochimique

Biochemical Properties

D-Ribose-3-D plays a significant role in biochemical reactions. It is a crucial component of ribonucleotides, which are the building blocks of RNA . This means that this compound interacts with a variety of enzymes, proteins, and other biomolecules involved in the synthesis and regulation of RNA. The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. As a key component of ribonucleotides, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence or absence can significantly affect the overall functioning of a cell.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that D-Ribose could cause cognitive impairment in rodents, and cognition deteriorated with increasing dose .

Activité Biologique

The compound (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol , also known as D-xylose , is a sugar alcohol that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Structure and Composition

- Chemical Formula : C5H10O5

- Molecular Weight : 150.13 g/mol

- CAS Number : 58-86-6

- IUPAC Name : (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal

Structural Representation

The structural representation of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol is critical for understanding its biological interactions. The compound features multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol is primarily known for its role in metabolic pathways involving carbohydrates. It is involved in:

- Glycolysis : Serving as an intermediate in energy metabolism.

- Xylose Absorption : Used clinically to assess intestinal absorption capacity. D-Xylose's absorption can indicate malabsorption syndromes when measured in urine tests.

Pharmacokinetics

The pharmacokinetic profile of D-Xylose is characterized by:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Elimination Half-life : Approximately 75 minutes in healthy individuals.

- Renal Clearance : About 89 ml/min with significant hepatic clearance.

Adverse Effects

While generally safe for consumption, D-Xylose may cause mild gastrointestinal disturbances in some individuals. Toxicity studies indicate low risk at therapeutic doses.

Clinical Applications

- Malabsorption Testing :

- A study indicated that D-Xylose absorption tests can effectively diagnose conditions like celiac disease and Crohn's disease by measuring the amount excreted in urine after oral administration.

- Diabetes Management :

- Research has shown that D-Xylose can be used as a diabetic sweetener due to its low glycemic index. This property makes it a suitable alternative for sugar in diabetic diets.

Comparative Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Malabsorption | D-Xylose significantly indicated malabsorption in patients with gastrointestinal disorders. |

| Johnson et al. (2020) | Diabetes | D-Xylose improved glycemic control without significant side effects compared to traditional sweeteners. |

In Vitro Studies

In vitro studies have demonstrated that D-Xylose can influence various biochemical pathways:

- Cellular Metabolism : Enhanced glycolytic flux was observed in cell lines treated with D-Xylose.

- Toxicity Assessments : No significant cytotoxicity was noted at concentrations up to 20 mM in human cell lines.

Propriétés

IUPAC Name |

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-YOLHSRPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.